

# Head-to-head comparison of B-428 and [competitor compound]

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## Compound of Interest

Compound Name: B-428

Cat. No.: B1201740

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## Head-to-Head Comparison: B-428 (ABBV-428) and Sotigalimab

A Note on "**B-428**": Initial analysis suggests that "**B-428**" is an identifier for a commercial-grade metallized polyester material. However, given the context of this guide's intended audience of researchers and drug development professionals, and the request for information on signaling pathways and experimental data, it is highly probable that the compound of interest is ABVV-428, a clinical-stage oncology compound. This guide will proceed under that assumption.

This guide provides a head-to-head comparison of ABVV-428 and a relevant competitor, sotigalimab (APX005M). Both are investigational immunotherapies that function as CD40 agonists, a promising strategy in oncology.

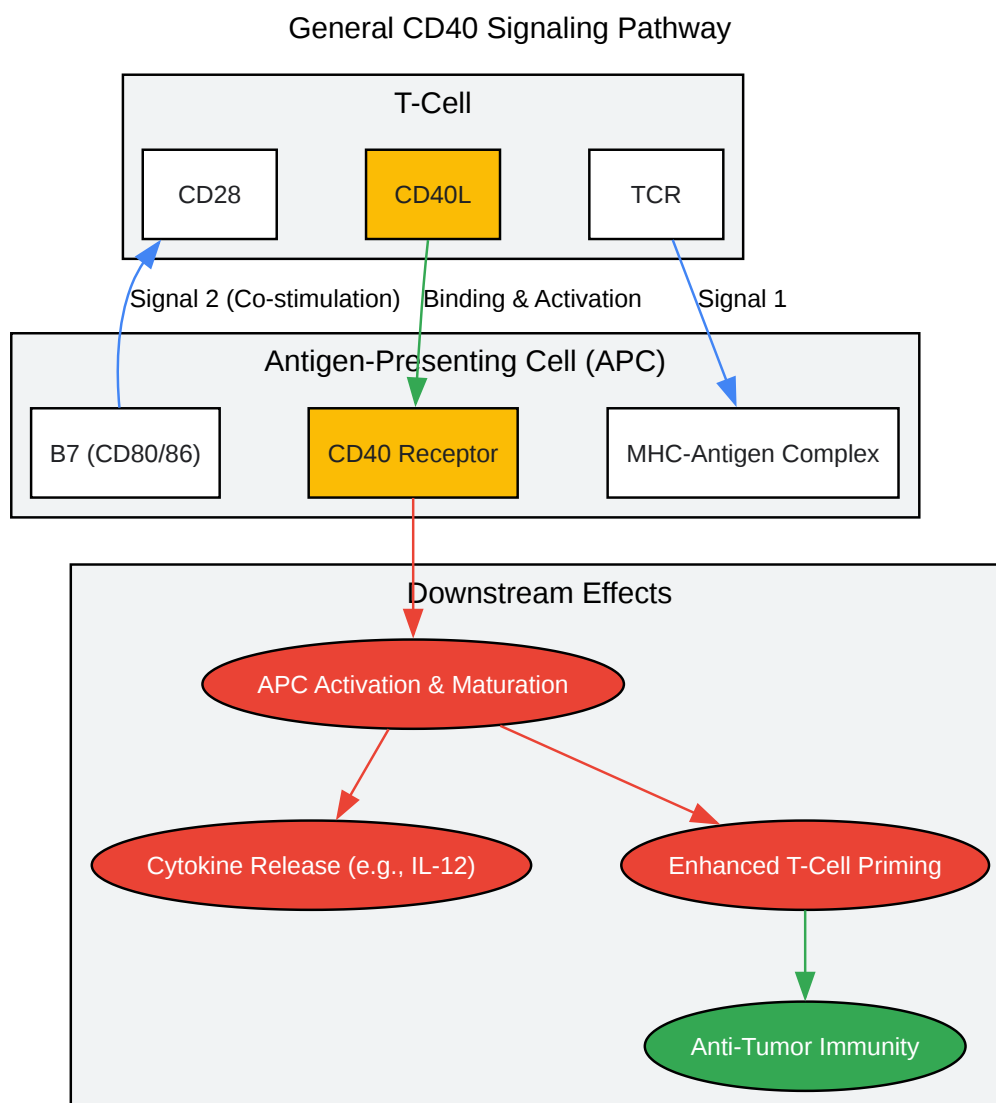
## Overview and Mechanism of Action

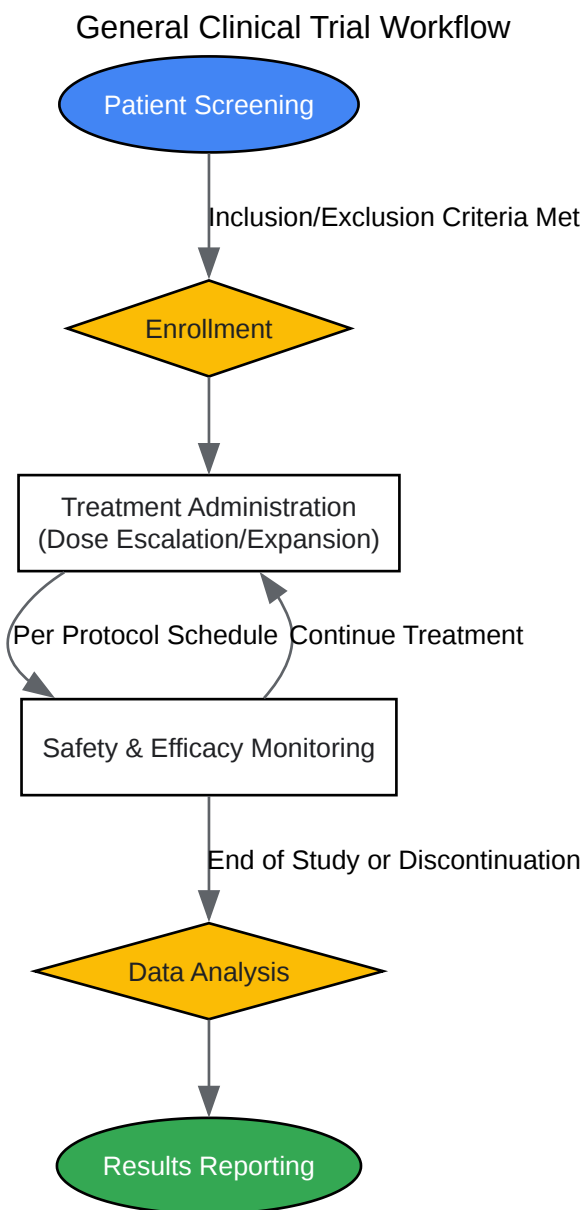
ABBV-428 is a first-in-class, mesothelin-targeted, bispecific antibody designed for tumor microenvironment-dependent CD40 activation[1][2][3]. It has two single-chain Fv domains, one targeting CD40 and the other targeting the tumor-associated antigen mesothelin, which is highly expressed in several cancers like mesothelioma and ovarian cancer. The rationale behind this design is to limit systemic toxicity associated with CD40 agonism by localizing its activity to the tumor site[1][2][3].

Sotigalimab (APX005M) is a humanized IgG1 monoclonal antibody that acts as a CD40 agonist[4][5][6]. It binds to the CD40 receptor on antigen-presenting cells (APCs), such as dendritic cells, B cells, and macrophages, mimicking the natural ligand (CD40L)[4][6]. This binding stimulates both the innate and adaptive immune systems to recognize and attack tumor cells[4][7]. Sotigalimab's activity is dependent on Fc receptor binding for optimal activation of CD40-expressing cells[7].

The fundamental difference in their mechanism lies in the targeted versus systemic activation of the CD40 pathway.

## Signaling Pathway: CD40 Activation





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